molecular formula C18H15N5O3S2 B2739009 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1903419-15-7

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2739009
CAS RN: 1903419-15-7
M. Wt: 413.47
InChI Key: YMXDNMWSRWRASL-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety and has a molecular formula C2H3N3 . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

Triazole compounds are synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of such compounds involves the union of a great number of potential synthetic substances consistently in laboratories around the world .


Molecular Structure Analysis

The molecular structure of the compound involves a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Physical And Chemical Properties Analysis

The compound is an off pale yellow solid with a yield of 92% . Its melting point is 188–189 °C . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the compound .

Scientific Research Applications

properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S2/c24-28(25,14-1-3-16-12(9-14)5-7-26-16)19-10-18-21-20-17-4-2-15(22-23(17)18)13-6-8-27-11-13/h1-4,6,8-9,11,19H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDNMWSRWRASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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